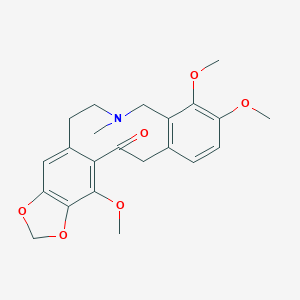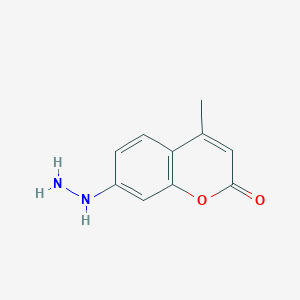
7-Hydrazinyl-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
7-Hydrazinyl-4-methyl-2H-chromen-2-one is a reactive functional group that has been used in chemical biology as an enhancement reagent . It was found to have antimicrobial resistance, and it can also be used for diagnosis of bacterial infections .
Synthesis Analysis
This compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin (0.057 mol, 10.0 g) and ethylchloroacetate, followed by the addition of hydrazine hydrate (0.014 mol) .Molecular Structure Analysis
The molecular weight of 7-Hydrazinyl-4-methyl-2H-chromen-2-one is 190.2 g/mol and its formula is C10H10N2O2 . It is a versatile chemical compound extensively used in scientific research due to its diverse applications, such as drug development and material synthesis, owing to its unique molecular structure.Chemical Reactions Analysis
The reactive functional group of 7-Hydrazinyl-4-methyl-2H-chromen-2-one reacts with the carboxylic acid groups on the cell wall of bacteria, which results in a change in the morphology of the organism . It has been used as a fluorescence probe to identify protein binding sites on DNA .Physical And Chemical Properties Analysis
The molecular weight of 7-Hydrazinyl-4-methyl-2H-chromen-2-one is 190.2 g/mol and its formula is C10H10N2O2 .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications : Some derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one have been investigated for their antimicrobial properties. For instance, Čačić et al. (2009) synthesized compounds based on 7-hydrazinyl-4-methyl-2H-chromen-2-one, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Additionally, El Azab et al. (2014) found that derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one exhibited remarkable antimicrobial activity against different classes of bacteria and fungi (El Azab et al., 2014).
Fluorogenic Sensor for Biomolecules : Mukherjee et al. (2017) developed a fluorescent sensor using a derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one for the detection of biomolecule carbonylation in live cells, which is a critical indicator of oxidative stress (Mukherjee et al., 2017).
Detection of Ions in Biological Systems : A study by Mani et al. (2018) utilized a derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one for the detection of chromium ions in living cells, highlighting its potential in biological applications (Mani et al., 2018).
Antitumor Activity : Mustafa et al. (2011) synthesized a series of compounds incorporating 7-Hydrazinyl-4-methyl-2H-chromen-2-one, which exhibited significant antitumor activity against various cancer cell lines (Mustafa et al., 2011).
Organic Light-Emitting Diodes (OLEDs) : Compounds derived from 7-Hydrazinyl-4-methyl-2H-chromen-2-one were used in the synthesis of new materials for OLEDs, showcasing its application in electronic devices (Jung et al., 2017).
Electrochemical Applications : A study by Mazloum‐Ardakani et al. (2013) involved the use of a benzofuran derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one in an electrochemical sensor for the detection of hydrazine, demonstrating its utility in chemical sensing technologies (Mazloum‐Ardakani et al., 2013).
Propriétés
IUPAC Name |
7-hydrazinyl-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGALTRTXIDNBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazinyl-4-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



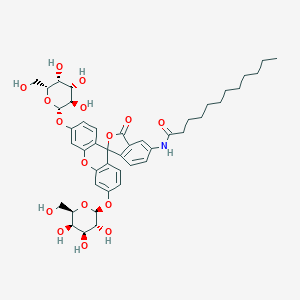
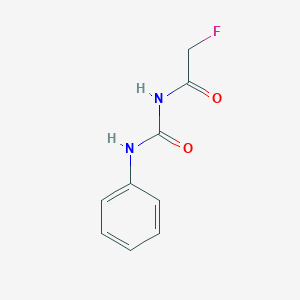
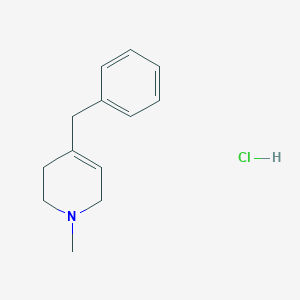
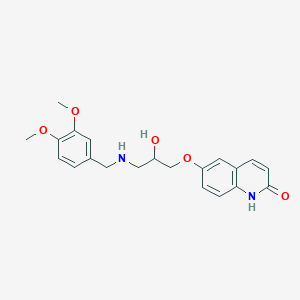
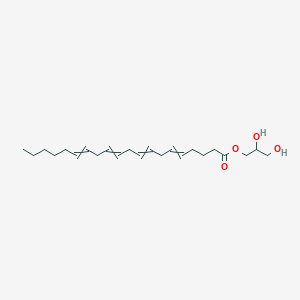
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
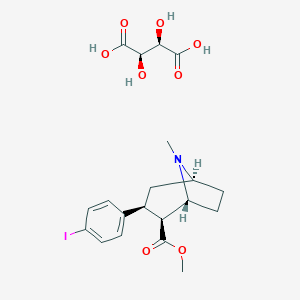
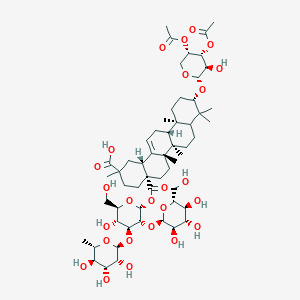
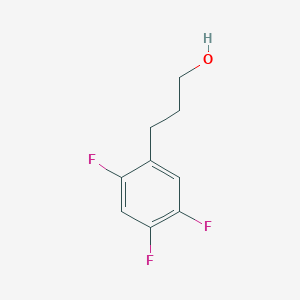
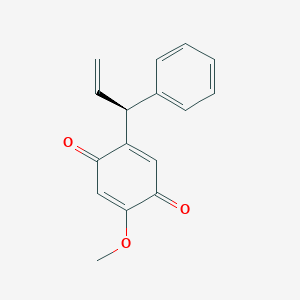
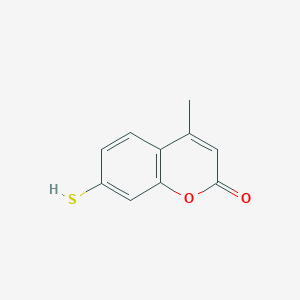
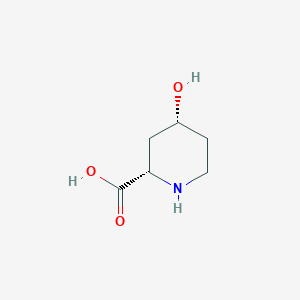
![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
